2,6-Di-tert-butylpyridine

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 2,6-di-tert-butylpyridine analogs often involves strategic functionalization to introduce sterically demanding and solubilizing substituents. For instance, 4'-tert-butyl-2,2':6',2''-terpyridine showcases a method where bulky alkyl substituents prevent typical π-interactions, favoring CH···N hydrogen bonds and weak CH···π contacts instead (Constable et al., 2012). Another approach involves the synthesis of 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate, demonstrating the versatility of tert-butylpyridine derivatives in forming Schiff base compounds with distinct structural and molecular properties (Çolak et al., 2021).

Molecular Structure Analysis

The molecular structure of this compound derivatives is characterized by sterically demanding substituents that influence the compound's packing in the solid state and its interaction with other molecules. For example, the crystal and molecular structure of certain derivatives are stabilized by O—H⋯N and O—H⋯O intramolecular hydrogen bonds, illustrating the impact of substituents on the compound's structural integrity and interactions (Çolak et al., 2021).

Chemical Reactions and Properties

Chemical reactions involving this compound derivatives are influenced by the steric and electronic properties of the tert-butyl groups. These compounds participate in various chemical reactions, demonstrating unique reactivity and selectivity due to their structural features. For instance, the synthesis and catalytic applications of octanuclear molybdenum(VI) complexes containing 4,4'-di-tert-butyl-2,2'-bipyridine highlight the role of sterically hindered ligands in influencing the complex's structure and catalytic performance (Amarante et al., 2012).

Wissenschaftliche Forschungsanwendungen

Ionenmobilitätsspektrometrie

DTBP wird häufig in der Ionenmobilitätsspektrometrie und deren Kombination mit Massenspektrometrie als Standardverbindung zur Kalibrierung der Ionenmobilitätsskala verwendet . Diese Anwendung ist entscheidend im Bereich der analytischen Chemie, wo sie bei der Identifizierung und Quantifizierung von Komponenten in einer Probe hilft.

Quantenchemische Berechnungen

DTBP wird in quantenchemischen Berechnungen verwendet . Diese Berechnungen helfen, Ionisationsmechanismen aufzudecken und spektroskopische Daten zu interpretieren. Sie bilden die Grundlage für neue Berechnungsmethoden in der Massenspektrometrie, die es ermöglichen, Elektronenstoß-Massenspektren vorherzusagen und Fragmentierungsmechanismen zu untersuchen .

Protonenfänger

DTBP wirkt als Protonenfänger, um den Fortschritt der lebenden Polymerisation von Isobutylen zu kontrollieren . Dies ist besonders nützlich in der Polymerchemie, wo es bei der Steuerung des Polymerisationsprozesses und damit der Eigenschaften des resultierenden Polymers hilft.

Herstellung von Hydrotriflat

DTBP wird bei der Herstellung von 2,6-Di-tert-butylpyridinhydrotriflat verwendet . Diese Verbindung hat potenzielle Anwendungen in verschiedenen chemischen Reaktionen als Reagenz oder Katalysator.

Alpha-Enolisierung von Aldehyden

DTBP wird mit Cer(IV)-ammonium-nitrat assoziiert und bei der Alpha-Enolisierung von Aldehyden verwendet . Diese Reaktion ist wichtig in der organischen Synthese, wo sie bei der Bildung von Kohlenstoff-Kohlenstoff-Bindungen hilft, ein Schlüsselschritt bei der Synthese komplexer organischer Moleküle.

Struktur- und Konformationsanalyse

Die Struktur und die konformationelle Zusammensetzung von DTBP und den Produkten seiner Protonierung können mit quantenchemischen Methoden bestimmt werden . Dies ist wichtig, um die Eigenschaften des Moleküls und seine Reaktivität zu verstehen.

Wirkmechanismus

Target of Action

2,6-Di-tert-butylpyridine is primarily targeted towards protons . It acts as a proton scavenger, trapping protons in various chemical reactions . This property makes it a valuable tool in the investigation of living polymerization of isobutylene .

Mode of Action

The compound interacts with its targets (protons) through a process known as protonation . This makes this compound a hindered base .

Biochemical Pathways

this compound is involved in the living polymerization of isobutylene . It acts as a proton scavenger, checking the progress of the polymerization . Additionally, it is associated with cerric ammonium nitrate and used in the α-enolation of aldehydes leading to 1,4-dicarbonyl systems .

Pharmacokinetics

Its physical properties, such as being a colourless, oily liquid with a density of 0852 g/mL at 25 °C, may influence its absorption, distribution, metabolism, and excretion .

Result of Action

The primary result of this compound’s action is the trapping of protons, which checks the progress of the living polymerization of isobutylene . It also aids in the α-enolation of aldehydes, leading to the formation of 1,4-dicarbonyl systems .

Action Environment

The action of this compound can be influenced by environmental factors such as temperature and pressure . For instance, its boiling point is 100-101 °C/23 mmHg , indicating that it can be volatile under certain conditions. Its storage temperature is recommended to be 2-8°C , suggesting that it may degrade or lose efficacy at higher temperatures.

Safety and Hazards

2,6-Di-tert-butylpyridine should be handled with care. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray . Use only outdoors or in a well-ventilated area and keep away from heat/sparks/open flames/hot surfaces . Wear protective gloves/protective clothing/eye protection/face protection .

Zukünftige Richtungen

2,6-Di-tert-butylpyridine is widely used in ion mobility spectrometry and its combination with mass spectrometry as a standard compound for the calibration of the ion mobility scale . It is also used in the preparation of 2, 6-di-tert-butylpyridine hydrotriflate . It is associated with cerric ammonium nitrate and used in the alfa-enolation of aldehydes .

Biochemische Analyse

Biochemical Properties

2,6-Di-tert-butylpyridine is a strong base in the gas phase, but it exhibits weak basicity in solution due to steric hindrance . It can be protonated, but it does not form an adduct with boron trifluoride

Molecular Mechanism

It is known that it can be protonated, but it does not form an adduct with boron trifluoride

Eigenschaften

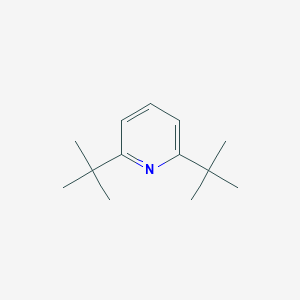

IUPAC Name |

2,6-ditert-butylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N/c1-12(2,3)10-8-7-9-11(14-10)13(4,5)6/h7-9H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWKQJZCTQGMHKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC(=CC=C1)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80207217 | |

| Record name | 2,6-Di-tert-butylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80207217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [Merck Index] Clear, dark brown liquid; [Aldrich MSDS] | |

| Record name | 2,6-Di-tert-butylpyridine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9960 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.03 [mmHg] | |

| Record name | 2,6-Di-tert-butylpyridine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9960 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

585-48-8 | |

| Record name | 2,6-Di-tert-butylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=585-48-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Di-tert-butylpyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000585488 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Di-tert-butylpyridine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=175805 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-Di-tert-butylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80207217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-di-tert-butylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.690 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-DI-TERT-BUTYLPYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OI9LF0H4MM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.